ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.10929292 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate, a precursor for al[18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .
Mode of Action
The compound is a succinimidyl ester functionalized tetrazine . It reacts with amines for small molecule, biomolecule, or surface modification . Tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . This reaction is an example of inverse electron demand Diels-Alder cycloaddition .
Biochemical Pathways
Tetrazines have proven useful in bioorthogonal reactions for many biological imaging and bioconjugation applications .
Result of Action
Its use in the synthesis of a precursor for a pet imaging system suggests it may play a role in enhancing imaging capabilities .
Biochemical Analysis
Biochemical Properties
It is known that this compound can react with amines for small molecule, biomolecule, or surface modification . It can also react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . These reactions suggest that ethyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate may interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that this compound can participate in inverse electron demand Diels-Alder cycloaddition reactions
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-2-31-24(30)21-18(15-6-4-3-5-7-15)14-32-23(21)25-22(29)16-8-10-17(11-9-16)26-19(27)12-13-20(26)28/h3-11,14H,2,12-13H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBDBQDNUJQDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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